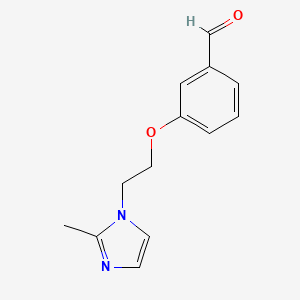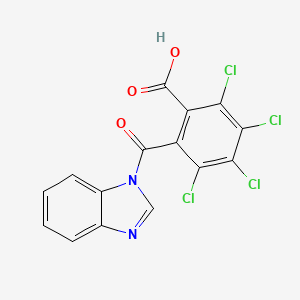
Benzoic acid, 2-(1H-benzimidazol-1-ylcarbonyl)-3,4,5,6-tetrachloro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoic acid, 2-(1H-benzimidazol-1-ylcarbonyl)-3,4,5,6-tetrachloro- is a complex organic compound that belongs to the benzimidazole derivatives. Benzimidazole is a heterocyclic aromatic organic compound that is known for its wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science. The compound’s structure features a benzimidazole ring fused with a benzoic acid moiety, which is further substituted with four chlorine atoms at the 3, 4, 5, and 6 positions.
準備方法
The synthesis of benzoic acid, 2-(1H-benzimidazol-1-ylcarbonyl)-3,4,5,6-tetrachloro- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Chlorination: The benzimidazole derivative is then subjected to chlorination using reagents such as thionyl chloride or phosphorus pentachloride to introduce chlorine atoms at the desired positions.
Carboxylation: The chlorinated benzimidazole is then reacted with carbon dioxide in the presence of a base to form the benzoic acid moiety.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts to accelerate the reactions.
化学反応の分析
Benzoic acid, 2-(1H-benzimidazol-1-ylcarbonyl)-3,4,5,6-tetrachloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Benzoic acid, 2-(1H-benzimidazol-1-ylcarbonyl)-3,4,5,6-tetrachloro- has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of benzoic acid, 2-(1H-benzimidazol-1-ylcarbonyl)-3,4,5,6-tetrachloro- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic processes or induce apoptosis in cancer cells by activating specific signaling pathways.
類似化合物との比較
Benzoic acid, 2-(1H-benzimidazol-1-ylcarbonyl)-3,4,5,6-tetrachloro- can be compared with other benzimidazole derivatives, such as:
2-(1H-Benzimidazol-1-yl)-methylbenzoic acid: This compound lacks the chlorine substitutions and has different chemical properties and applications.
4-(2-Phenyl-1H-benzimidazol-1-yl)-benzoic acid: This derivative has a phenyl group instead of chlorine atoms, leading to variations in its reactivity and biological activity.
The uniqueness of benzoic acid, 2-(1H-benzimidazol-1-ylcarbonyl)-3,4,5,6-tetrachloro- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
CAS番号 |
68391-26-4 |
|---|---|
分子式 |
C15H6Cl4N2O3 |
分子量 |
404.0 g/mol |
IUPAC名 |
2-(benzimidazole-1-carbonyl)-3,4,5,6-tetrachlorobenzoic acid |
InChI |
InChI=1S/C15H6Cl4N2O3/c16-10-8(9(15(23)24)11(17)13(19)12(10)18)14(22)21-5-20-6-3-1-2-4-7(6)21/h1-5H,(H,23,24) |
InChIキー |
LSXSFYOXBYEKGC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=CN2C(=O)C3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[benzyl-[4-(2-fluoroethoxy)phenyl]sulfonylamino]-N-hydroxy-3-methylbutanamide](/img/structure/B12294510.png)
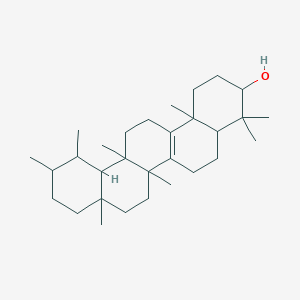
![2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoacetaldehyde](/img/structure/B12294526.png)
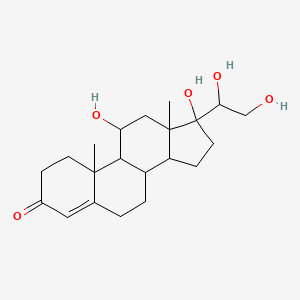
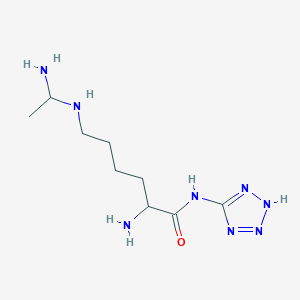
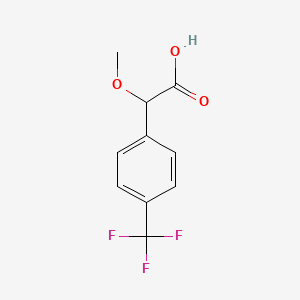

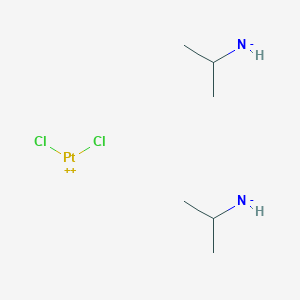
![11-Amino-8-(hydroxymethyl)-7-methoxy-12-methyl-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-diene-10,13-dione](/img/structure/B12294588.png)

![N-[2-methoxy-5-[1-methyl-4-[[1-[2-(oxan-4-yl)ethyl]piperidin-3-yl]methoxy]pyrazolo[3,4-b]pyridin-6-yl]pyridin-3-yl]methanesulfonamide](/img/structure/B12294596.png)
![Methyl 2-[6-(2-chlorophenyl)-4-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanylacetate](/img/structure/B12294603.png)
